Wilforlide B
Overview
Description
Synthesis Analysis
The synthesis of Wilforlide B has been achieved through several innovative approaches. The first enantioselective syntheses of wilforonide, a closely related compound, utilized chiral auxiliaries derived from the same chiral source, (R)-pulegone, demonstrating the possibility of synthesizing complex triterpenoids with high enantiomeric excess (Yang & Xu, 2001). The total synthesis of the tricyclic humulanolide wilfolide B, which is closely related to Wilforlide B, was accomplished through radical cyclization and ring-closing metathesis, showcasing the complexity of synthesizing such triterpenoids (Abe et al., 2019).
Molecular Structure Analysis
The molecular structure of Wilforlide B and related compounds is characterized by a complex tricyclic framework. The absolute configuration of natural wilforonide, which shares structural similarities with Wilforlide B, has been established, providing insights into the stereochemistry of these molecules (Yang & Xu, 2001).
Chemical Reactions and Properties
Wilforlide B undergoes various chemical reactions that highlight its reactive nature and potential for further chemical modifications. The methodologies for the synthesis of Wilforlide B and similar compounds involve key reactions such as oxidative radical cyclization and ring-closing metathesis, which are crucial for constructing the tricyclic skeleton of these molecules (Abe et al., 2019).
Physical Properties Analysis
The physical properties of Wilforlide B, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in various environments. While specific studies on the physical properties of Wilforlide B were not identified in this search, related compounds have been analyzed for their physical and chemical characteristics, providing a basis for understanding Wilforlide B's properties.
Chemical Properties Analysis
Wilforlide B's chemical properties, including its reactivity, stability, and interactions with other molecules, are critical for its potential applications in various fields. The synthesis and structural analysis of Wilforlide B and related compounds offer insights into their chemical behavior and potential for biological activity (Yang & Xu, 2001), (Abe et al., 2019).
Scientific Research Applications
HPLC Method Development for Wilforlide Determination : A method was established for determining the content of wilforlide in Tripterygium wilfordii from different areas using high-performance liquid chromatography (HPLC). This method is simple, accurate, reproducible, and suitable for content determination and quality control of wilforlide in T. wilfordii and related preparations (H. Zhang, 2014).
LC-MS/MS Determination in Biological Samples : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to determine triptolide and wilforlide A in biological samples. This method is suitable for analyzing these components in various biological samples and could support forensic identification, clinical diagnosis, and treatment of Tripterygium wilfordii Hook. f. poisoning (J. Zhai & Wei Liu, 2015).
Bioavailability and Pharmacokinetics of Wilforlide A : A study on the bioavailability and pharmacokinetics of wilforlide A (WA) in mice found that WA, when given orally, is poorly absorbed. This finding is important for evaluating WA as a quality control marker for Tripterygium wilfordii Hook F products and for future clinical efficacy studies (Zhijun Wang et al., 2018).
Liquid-Liquid Chromatography for Sample Pretreatment : A method combining liquid-liquid chromatography and conventional liquid chromatography was developed for quantitative determination of wilforlide A in traditional Chinese medicine. This method showed advantages of complete recovery of the target component in sample pretreatment and good repeatability (Shanshan Zhao et al., 2020).
Chemical Constituents of Tripterygium wilfordii : A study on the chemical constituents of Tripterygium wilfordii identified various compounds, including wilforlide B. Some compounds exhibited mild cytotoxic activity against human cell lines, indicating potential therapeutic applications (J.-H. Yang et al., 2006).
Modulation of Absorption of Triptolide and Tripterine : Research on the modulation of Panax notoginseng on the absorption of triptolide and tripterine from Tripterygium wilfordii in the rat intestine showed that Panax notoginseng could influence the absorption of these compounds, potentially impacting their therapeutic and toxic effects (Yiqun Li et al., 2018).
Insecticidal Action of Wilforine : A study on the insecticidal action of wilforine, related to wilforlide, on Mythimna separata (Walker) demonstrated significant lethal mechanisms, suggesting its potential application as a botanical insecticide (Shujie Ma et al., 2021).
Safety And Hazards
It is advised to avoid dust formation, breathing mist, gas, or vapors of Wilforlide B . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
properties
IUPAC Name |
(1R,2R,5S,6R,9R,14R,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-21,23H,9-17H2,1-7H3/t19-,20-,21+,23+,26+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNNDALPPUPEKW-RSWVLDSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901004387 | |
Record name | 22,29-Epoxyolean-12-ene-3,29-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Wilforlide B | |
CAS RN |
84104-70-1 | |
Record name | Wilforlide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084104701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22,29-Epoxyolean-12-ene-3,29-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901004387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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